10-Fold Faster Isomerization Rate Compared to D-Fructose
N-(1-Deoxy-D-fructosyl)-L-proline exhibits a significantly higher isomerization rate than its related ketose, D-fructose. This is attributed to C-1 substituent-mediated intramolecular catalysis [1].
| Evidence Dimension | Isomerization Rate (Approximated Carbohydrate Milieu Stability Time Constant, ACuSTiC) |
|---|---|
| Target Compound Data | 1 second |
| Comparator Or Baseline | D-fructose: 10 seconds |
| Quantified Difference | 10-fold faster isomerization |
| Conditions | pD 4.20 ± 0.05 at 350 K, measured by quantitative 13C selective saturation transfer NMR |
Why This Matters
This data is critical for researchers modeling Maillard reaction kinetics, as it demonstrates that Fru-Pro is not a stable endpoint but a highly reactive intermediate, impacting flavor and color formation rates in food systems.
- [1] Kaufmann, M., et al. (2016). Structure-reactivity relationship of Amadori rearrangement products compared to related ketoses. Carbohydrate Research, 428, 87-99. DOI: 10.1016/j.carres.2016.04.016 View Source
